1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1H-pyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13-14/h2-7H,8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACKFVWZCXHHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1828-86-0 | |
| Record name | 1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Succinyl Chloride and Hydrazide Condensation
A widely documented method for synthesizing 1-substituted-tetrahydropyridazine-3,6-dione derivatives involves the reaction of succinyl chloride with substituted hydrazides. For the target compound, 1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione , the procedure begins with the preparation of 4-methoxybenzylhydrazine.
- Hydrazide Preparation : 4-Methoxybenzylhydrazine is synthesized by reacting 4-methoxybenzylamine with hydrazine hydrate under reflux conditions.
- Succinyl Chloride Addition : A solution of succinyl chloride (5 mmol) in dry dichloromethane (DCM) is added dropwise to a stirred mixture of 4-methoxybenzylhydrazine (5 mmol) and triethylamine (TEA, 5 mmol) in DCM at room temperature.
- Reaction Monitoring : The reaction is stirred overnight, with progress tracked via thin-layer chromatography (TLC).
- Workup : The solvent is evaporated under reduced pressure, and the residue is dissolved in DCM. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.
- Purification : The crude product is purified by column chromatography using a hexane-ethyl acetate (90:10) eluent, yielding the target compound in 68–70% purity.
- IR (KBr) : 3216 cm⁻¹ (N–H stretch), 1732 cm⁻¹ (C=O lactam), 1667 cm⁻¹ (amide C=O).
- ¹H-NMR (CDCl₃) : δ 8.81 (s, 1H, NH), 5.80 (m, 1H, CH=CH), 4.53 (s, 2H, N–CH₂–Ar), 3.83 (s, 3H, OCH₃).
- ¹³C-NMR : 173.0 and 170.2 ppm (lactam carbonyls), 158.4 ppm (aromatic C–O), 55.1 ppm (OCH₃).
Advantages :
- High yield under mild conditions.
- Scalability for bulk synthesis.
Limitations :
- Requires careful handling of succinyl chloride, a corrosive reagent.
Cyclization of Cyanoacetamide Intermediates
β-Aminoester Formation and Cyanoacetamide Coupling
An alternative route involves the synthesis of cyanoacetamide intermediates followed by acid-catalyzed cyclization. This method, adapted from dihydropyridone syntheses, offers a pathway to introduce the 4-methoxybenzyl group early in the reaction sequence.
- β-Aminoester Synthesis : 4-Methoxybenzylamine is reacted with ethyl acrylate in the presence of copper(II) acetate to form ethyl 3-(4-methoxybenzylamino)propanoate.
- Cyanoacetamide Formation : The β-aminoester is coupled with cyanoacetic acid using N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in methylene chloride.
- Cyclization : The resultant cyanoacetamide is treated with Amberlyst A-26 resin and trifluoroacetic acid (TFA) in methanol, inducing cyclization to form the tetrahydropyridazine-dione ring.
Optimized Conditions :
- Cyclization Catalyst : Amberlyst A-26 resin (ion-exchange resin).
- Acid : TFA (2 mL per 10 mL MeOH).
- Yield : 64% after purification by silica gel chromatography.
- Melting Point : 170–173°C.
- ¹H-NMR (DMSO-d₆) : δ 7.30–7.26 (m, 2H, aromatic), 7.01–6.98 (m, 2H, aromatic), 4.53 (s, 2H, N–CH₂–Ar), 3.83 (s, 3H, OCH₃).
- ESI/MS : m/z 281.5 [M⁺].
Advantages :
- High regioselectivity due to resin-mediated catalysis.
- Avoids harsh reagents like succinyl chloride.
Limitations :
- Multi-step synthesis reduces overall yield.
Comparative Analysis of Synthetic Methods
Critical Insights :
- The succinyl chloride route offers higher yields and fewer steps, making it preferable for industrial applications.
- The cyanoacetamide method provides better control over stereochemistry, which is critical for pharmaceutical applications.
Mechanistic Considerations
Lactam Formation in the Succinyl Chloride Route
The reaction between succinyl chloride and 4-methoxybenzylhydrazine proceeds via nucleophilic acyl substitution. The hydrazine nitrogen attacks the carbonyl carbon of succinyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Subsequent intramolecular cyclization eliminates water, yielding the six-membered lactam ring.
Acid-Catalyzed Cyclization in the Cyanoacetamide Route
Protonation of the cyanoacetamide’s carbonyl oxygen by TFA increases electrophilicity, facilitating nucleophilic attack by the adjacent amine group. The Amberlyst resin acts as a heterogeneous acid catalyst, promoting ring closure while minimizing side reactions.
Industrial and Research Implications
Industrial Scalability :
- The succinyl chloride method is favored for bulk production due to its simplicity and cost-effectiveness.
- Safety Note : Handling succinyl chloride requires stringent safety protocols, including the use of fume hoods and corrosion-resistant equipment.
Pharmaceutical Relevance :
- The cyanoacetamide route’s stereochemical control aligns with the demands of drug development, where enantiopurity is often critical.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[(4-Hydroxyphenyl)methyl]-1H-pyridazine-3,6-dione.
Reduction: 2-[(4-Methoxyphenyl)methyl]-1,2-dihydropyridazine-3,6-dione.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-1H-pyridazine-3,6-dione
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O3. It has a molecular weight of 232.24 g/mol. The compound features a tetrahydropyridazine core substituted with a methoxyphenyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.24 g/mol |
| InChIKey | JDSXAEPZLJCNHE-UHFFFAOYSA-N |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the methoxy group is known to enhance radical scavenging ability, which may contribute to cellular protection against oxidative stress.
Antimicrobial Effects
Studies have shown that derivatives of tetrahydropyridazine compounds possess antimicrobial activity. The specific interactions between the compound and microbial targets are still under investigation but suggest potential applications in treating infections.
Neuroprotective Properties
Neuroprotection is another area where this compound shows promise. Compounds targeting metabotropic glutamate receptors (mGluRs) have been associated with neuroprotection in models of ischemia and neurodegenerative diseases. The modulation of mGluR activity by similar compounds suggests that this compound may also exhibit neuroprotective effects through similar pathways.
The biological activity of this compound may involve several mechanisms:
- Radical Scavenging : The methoxy group likely enhances the ability to neutralize free radicals.
- Receptor Modulation : Potential interactions with mGluRs may influence neurotransmitter release and neuronal survival.
- Enzyme Inhibition : Similar compounds have been noted to inhibit specific enzymes involved in disease pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Basic Question: What are the optimal synthetic routes for 1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of tetrahydropyridazine derivatives typically involves multi-step reactions, including cyclization and substitution. For this compound, refluxing in ethanol or dimethylformamide (DMF) under controlled pH (6–8) and temperature (80–120°C) is recommended to optimize yield . Key parameters include:
- Substituent reactivity : The 4-methoxyphenyl group requires protection during alkylation steps to avoid undesired side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the final product. Monitor reaction progress via TLC or HPLC to minimize byproducts .
Basic Question: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolves molecular geometry and confirms substituent positions (e.g., methoxyphenyl orientation) .
- NMR spectroscopy : and NMR can distinguish between tautomeric forms (e.g., keto-enol equilibrium) and verify substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular formula and detects fragmentation pathways .
Basic Question: How can researchers assess the biological activity of this compound in vitro?
Methodological Answer:
- Enzyme inhibition assays : Use purified enzymes (e.g., kinases, hydrolases) to screen for activity. IC values can quantify potency .
- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves .
- Computational docking : Predict binding modes using software like AutoDock Vina, leveraging structural data from related pyridazinediones .
Advanced Question: What mechanistic insights explain the regioselectivity of substituent addition in derivatives of this compound?
Methodological Answer:
Regioselectivity is influenced by:
- Electronic effects : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to para/meta positions. DFT calculations can map electron density distributions .
- Steric hindrance : Bulky substituents on the pyridazine ring favor addition at less hindered sites. Kinetic studies (e.g., time-resolved NMR) reveal intermediate stability .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions .
Advanced Question: How can contradictory data on biological activity between similar derivatives be resolved?
Methodological Answer:
- Cross-validation : Replicate assays in multiple cell lines or with orthogonal techniques (e.g., fluorescence-based vs. colorimetric assays) .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., chloro vs. methoxy groups) and correlate changes with activity trends .
- Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid degradation .
Advanced Question: What computational methods predict the compound’s thermodynamic stability and reactivity?
Methodological Answer:
- DFT calculations : Determine Gibbs free energy of tautomers and transition states. Basis sets like B3LYP/6-311+G(d,p) are suitable for pyridazine derivatives .
- Solvent effects : Use COSMO-RS to model solvation energies and predict solubility .
- Reactivity descriptors : Fukui indices identify nucleophilic/electrophilic sites for derivatization .
Advanced Question: How can researchers design derivatives with improved pharmacokinetic properties?
Methodological Answer:
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability .
- In silico ADMET : Tools like SwissADME predict absorption, metabolism, and toxicity .
- Pro-drug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and target tissue delivery .
Advanced Question: What experimental strategies mitigate challenges in synthesizing unstable intermediates?
Methodological Answer:
- Low-temperature techniques : Perform sensitive steps (e.g., Grignard reactions) at −78°C in anhydrous THF .
- In situ monitoring : Use ReactIR or inline NMR to detect transient intermediates and adjust conditions dynamically .
- Protecting groups : Temporarily block reactive sites (e.g., benzyl for amines) to prevent side reactions .
Advanced Question: How can the compound’s pharmacological potential be evaluated beyond basic assays?
Methodological Answer:
- Target engagement studies : Use SPR (surface plasmon resonance) to measure binding affinity to specific proteins .
- Transcriptomic profiling : RNA-seq can identify pathways modulated by the compound in disease models .
- In vivo models : Test efficacy in zebrafish or murine models for bioavailability and toxicity .
Advanced Question: What cross-disciplinary approaches enhance research on this compound’s applications?
Methodological Answer:
- Materials science : Explore supramolecular assemblies (e.g., co-crystals) for controlled release .
- Chemical engineering : Optimize scale-up via flow chemistry reactors to improve yield and reproducibility .
- Environmental chemistry : Assess biodegradation pathways using LC-MS to ensure sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
